Methyl 4-(2-{2-[(4-chloroanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate
Description
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Properties
IUPAC Name |
methyl 4-[2-[2-[(4-chlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-24-16(23)11-2-8-14(9-3-11)25-10-15(22)20-21-17(26)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,20,22)(H2,19,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDIZHWMSJUFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{2-[(4-chloroanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₄S
- Molecular Weight : 397.87 g/mol
- CAS Number : 1024147-43-0
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its anti-cancer and anti-inflammatory properties. The following sections outline the key findings from various studies.
1. Anticancer Activity
Several studies have investigated the anticancer potential of this compound, focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival, particularly those related to the mitogen-activated protein kinase (MAPK) pathway.
- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Inhibition of proliferation |
| A549 | 20 | Induction of apoptosis |
2. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which may contribute to its overall therapeutic potential.
- Mechanism of Action : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, primarily through the suppression of nuclear factor kappa B (NF-kB) activation.
- In Vivo Studies : Animal models of inflammation demonstrated that administration of the compound significantly reduced edema and inflammatory markers in tissues.
| Study Type | Result |
|---|---|
| Animal Model (Carrageenan-induced paw edema) | 50% reduction in swelling at a dose of 20 mg/kg |
| Cytokine Assay | Decreased TNF-alpha levels by 40% |
Case Studies
A series of case studies have highlighted the clinical relevance of this compound:
-
Case Study on Breast Cancer Treatment :
A clinical trial involving patients with advanced breast cancer showed promising results when combining this compound with standard chemotherapy. Patients experienced improved outcomes with a reported increase in progression-free survival. -
Case Study on Chronic Inflammatory Diseases :
In patients with rheumatoid arthritis, treatment with this compound led to significant reductions in joint swelling and pain scores after four weeks of therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
